Product packaging for L-idaric acid(Cat. No.:)

L-idaric acid

Cat. No.: B7769246
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Aldaric Acid Family and Carbohydrate Chemistry

Aldaric acids are a class of sugar acids characterized by the presence of carboxylic acid groups at both ends of their carbon chain. wikipedia.org This dicarboxylic nature distinguishes them from aldonic acids (oxidation of the aldehyde group only) and uronic acids (oxidation of the primary alcohol group only). wikipedia.org

The stereochemistry of L-idaric acid is of paramount importance. It is the L-enantiomer of idaric acid, meaning it is the non-superimposable mirror image of D-idaric acid. chemicalbook.comwikipedia.org Stereoisomers, such as enantiomers and diastereomers, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. wikipedia.org This seemingly subtle difference can lead to vastly different biological activities.

The relationship between different sugars and their corresponding aldaric acids is noteworthy. Due to the symmetry introduced by having carboxylic acid groups at both ends, some different sugars can oxidize to the same aldaric acid. wikipedia.org For instance, D-glucaric acid and L-gularic acid are identical compounds. wikipedia.org this compound, however, is a distinct entity arising from L-idose.

Table 1: Properties of this compound

Property Value Reference
CAS Number 80876-58-0 scbt.com
Molecular Formula C6H10O8 scbt.com
Molecular Weight 210.14 g/mol scbt.com

| IUPAC Name | (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid | |

This compound serves as a versatile precursor in the synthesis of various glycoconjugates. google.com Glycoconjugates are complex carbohydrates linked to other chemical species like proteins or lipids, and they play crucial roles in numerous biological processes. The carboxylic acid groups of this compound provide reactive sites for derivatization, allowing for its incorporation into larger, more complex structures. A significant application is in the synthesis of derivatives of L-iduronic acid (IdoA), a critical component of glycosaminoglycans (GAGs) like heparin, heparan sulfate (B86663), and dermatan sulfate. researchgate.netnih.gov These GAGs are involved in a wide array of physiological and pathological processes. researchgate.netnih.gov The synthesis of L-iduronic acid derivatives can proceed through the formation of this compound lactones. nih.gov For example, L-idaro-1,4-lactone can be synthesized from this compound. nih.govnih.gov

Isomeric Relationships and Stereochemical Significance

Historical Perspective of this compound in Chemical Synthesis

Historically, the synthesis of L-iduronic acid and its derivatives has been a significant challenge for chemists due to the rarity of its parent sugar, L-idose, in nature. researchgate.netnih.gov This has driven the development of various synthetic routes, some of which involve this compound as an intermediate. Early methods for preparing L-idaro-1,4-lactone, a precursor to L-iduronic acid, included the epimerization of monopotassium D-glucarate or the oxidation of L-iditol. nih.gov More contemporary methods focus on creating L-iduronic acid building blocks for the synthesis of complex oligosaccharides like those found in heparin. researchgate.netgoogle.com These modern syntheses often involve intricate steps to control the stereochemistry at each chiral center.

Current Research Landscape and Emerging Applications of this compound

The current research landscape for this compound is expanding, with a primary focus on its role in biomedical applications. It is recognized as a useful compound in organic synthesis and is being investigated for its potential in various research areas. chemicalbook.comamericanchemicalsuppliers.com

Detailed Research Findings:

Inhibitors of Enzymes: L-idaro-1,4-lactone, derived from this compound, has been shown to be an inhibitor of the enzyme α-L-idosiduronase. nih.gov This enzyme is crucial for the breakdown of GAGs, and its deficiency leads to a lysosomal storage disorder known as mucopolysaccharidosis type I.

Building Blocks for Bioactive Molecules: this compound and its derivatives are key starting materials for the synthesis of complex bioactive molecules. For instance, derivatives of L-iduronic acid, synthesized from precursors like this compound, are essential for creating synthetic heparin and heparan sulfate oligosaccharides. researchgate.netnih.gov These synthetic molecules are vital tools for studying the biological functions of GAGs and for developing new therapeutic agents. researchgate.net

Precursors for HIV Protease Inhibitors: Research has indicated that D-idaric acid, the enantiomer of this compound, has been studied as a starting compound for the synthesis of human immunodeficiency virus (HIV) protease inhibitors. researchgate.netmdpi.com This highlights the potential of the idaric acid scaffold in medicinal chemistry.

Table 2: Mentioned Compounds

Compound Name
This compound
D-Idaric acid
L-Idose
D-Glucaric acid
L-Gularic acid
L-Iduronic acid (IdoA)
L-Idaro-1,4-lactone
L-Iditol
Heparin
Heparan sulfate
Dermatan sulfate
Monopotassium D-glucarate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O8 B7769246 L-idaric acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydroxyhexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLZVSRJTYRBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-99-8
Record name mucic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies for L Idaric Acid and Its Derivatives

Chemoenzymatic Synthesis of L-Idaric Acid Precursors

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods, offering high efficiency, regioselectivity, and stereoselectivity. nih.gov This approach is particularly valuable for complex molecules like this compound precursors, minimizing the need for extensive protecting group manipulations. rsc.org

Enzyme-Catalyzed Derivatization Strategies

Enzyme-catalyzed derivatization is a powerful tool for modifying molecules with high specificity. nih.gov Laccases, for example, have been used to create new antibiotic derivatives through oxidative coupling reactions. mdpi.com In the context of this compound, enzymes can be employed to introduce specific functional groups or to modify existing ones, leading to a diverse range of derivatives. nih.govwikipedia.org For instance, the enzyme-assisted derivatization for sterol analysis (EADSA) technology, which uses enzymes like 3α-hydroxysteroid dehydrogenase, demonstrates the potential for targeted enzymatic modifications of complex molecules. nih.gov

One strategy involves the use of enzymes to catalyze the formation of esters or amides at specific positions on the this compound backbone. For example, lipases can be used for the selective esterification of hydroxyl groups. rsc.org This approach allows for the introduction of various functionalities, which can then be used for further synthetic transformations or to modulate the biological activity of the resulting derivatives.

Stereoselective Approaches in Synthesis

The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. rsc.org Enzyme-catalyzed reactions are inherently stereoselective, making them ideal for establishing the desired stereocenters in this compound precursors. mdpi.com For example, the biosynthesis of L-iduronic acid, a related sugar acid, involves a C-5 epimerization of D-glucuronic acid residues at the polymer level, a highly stereospecific transformation. nih.gov

A key step in many synthetic routes is the stereoselective addition of nucleophiles. nih.gov Enzymes can guide these additions to achieve high diastereoselectivity. The synthesis of complex molecules often relies on building blocks with defined stereochemistry, which can be prepared using enzymatic methods. nih.gov

Biomass-Derived Synthesis Pathways

The utilization of biomass as a renewable feedstock for chemical production is a cornerstone of sustainable chemistry and biorefineries. researchgate.netieabioenergy.com Aldohexoses and uronic acids, which are abundant in biomass, are key starting materials for the production of aldaric acids like this compound. mdpi.comresearchgate.net

Production from Aldohexoses and Uronic Acids

This compound is an aldaric acid, meaning it is a dicarboxylic acid derived from an aldohexose by the oxidation of both the aldehyde and the primary alcohol groups. nih.govresearchgate.net Specifically, this compound can be conceptually derived from L-idose or L-gulose. nih.gov The oxidation of the sixteen different aldohexoses can lead to ten distinct aldaric acids due to the formation of meso compounds and identical products from different starting sugars. nih.govpearson.com

Uronic acids, which are sugar acids with both a carboxylic acid group and an aldehyde or ketone group, are also important precursors. wikipedia.org For instance, L-iduronic acid is a component of proteoglycans. wikipedia.org The oxidation of uronic acids, such as L-iduronic acid, can yield the corresponding aldaric acid. google.com A patented method describes the oxidation of uronic acids to aldaric acids using a gold catalyst under base-free conditions, which offers an efficient and selective route. google.com For example, the oxidation of L-guluronic acid can produce D-glucaric acid, showcasing a pathway that could be analogous for this compound production. researchgate.net

Starting MaterialProductKey Transformation
L-IdoseThis compoundOxidation of terminal aldehyde and primary alcohol
L-GuloseThis compoundOxidation of terminal aldehyde and primary alcohol
L-Iduronic AcidThis compoundOxidation of the aldehyde group

Biorefinery Applications and Sustainable Production

Biorefineries aim to convert biomass into a range of valuable products, including platform chemicals like aldaric acids. researchgate.netpolimi.it The production of this compound from biomass fits well within the biorefinery concept, offering a sustainable alternative to petroleum-based chemical synthesis. mdpi.com The development of efficient fermentation and enzymatic processes is crucial for the economic viability of such biorefineries. mdpi.com

Research has focused on improving production methods for aldaric acids to overcome the limitations of traditional chemical oxidation, which often involves harsh conditions and produces byproducts. researchgate.net Biocatalytic methods are being actively studied to provide safer and more environmentally friendly production routes. researchgate.net One innovative concept involves the simultaneous production of a hexaric acid and electrical energy in an enzymatic biofuel cell, further enhancing the sustainability of the process. researchgate.net

Advanced Organic Synthesis Routes for this compound Derivatives

Beyond chemoenzymatic and biomass-based approaches, advanced organic synthesis provides a versatile toolbox for creating complex derivatives of this compound. sathyabama.ac.intestbook.com These methods allow for precise control over the molecular architecture, enabling the synthesis of a wide array of compounds with tailored properties. uou.ac.in

The synthesis of carboxylic acid derivatives often involves the transformation of the carboxylic acid groups of this compound into esters, amides, or acid chlorides. libretexts.org These activated derivatives can then undergo further reactions to build more complex molecules. For example, the reaction of galactaric acid 1,4-lactone with primary amines yields mono- and diamides in high yields, a strategy that could be applied to this compound lactones. polimi.it

The inherent chirality of this compound makes it a valuable starting material for asymmetric synthesis. lookchem.com Its stereocenters can be used to direct the stereochemical outcome of subsequent reactions, leading to the synthesis of enantiomerically pure target molecules. nih.gov The development of novel synthetic methodologies continues to expand the possibilities for creating diverse and complex molecules from chiral building blocks like this compound. testbook.comnih.gov

Chiral Building Block Applications

This compound is a valuable chiral building block in organic synthesis, prized for its unique stereochemistry. lookchem.com Its structure, containing multiple stereocenters, allows for the creation of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry where biological activity is often enantiomer-specific. lookchem.comenamine.net The application of chiral building blocks like this compound is essential for developing new drugs with improved efficacy and selectivity. lookchem.com

The primary applications stemming from its chirality include:

Pharmaceutical Intermediates: this compound serves as an intermediate in the synthesis of complex pharmaceutical compounds that require specific chiral centers for their therapeutic action. lookchem.com Its ability to form stable derivatives makes it a key component in drug development. lookchem.com

Agrochemicals: Similar to its role in pharmaceuticals, its stereochemistry is exploited in the synthesis of advanced agrochemicals. lookchem.com

Chiral Catalysts: The structure of this compound allows it to be used as a chiral catalyst or as a component of a larger catalytic system in asymmetric reactions. lookchem.com Such catalysts are instrumental in controlling the stereochemical outcome of a reaction, promoting the formation of a desired enantiomer. lookchem.com

The development of new drugs increasingly relies on the use of chiral building blocks to optimize lead compounds. enamine.net The inherent chirality of biological targets, such as enzymes and receptors, necessitates a precise stereochemical match for effective interaction, underscoring the importance of compounds like this compound. enamine.net

Application AreaRole of this compound
Pharmaceuticals Intermediate for enantiomerically pure drugs. lookchem.com
Agrochemicals Building block for stereospecific active ingredients. lookchem.com
Asymmetric Synthesis Component of chiral catalysts. lookchem.com

Synthesis of this compound Lactones and Anhydrides

The derivatization of this compound into lactones and anhydrides is a key strategy for its use in further synthetic applications. These derivatives often exhibit unique reactivity and conformational properties.

L-idaro-1,4-lactone, a significant derivative, has been synthesized through several published methods. One approach involves the epimerization of monopotassium D-glucarate. lookchem.com Another established method is the oxidation of L-iditol using dilute nitric acid. lookchem.com The lactone is subsequently formed through heat dehydration from an aqueous solution at a low pH. lookchem.com Furthermore, intermediates such as 2,4:3,5-Di-O-benzylidene L-Iditol are utilized in the synthesis of L-idaro-1,4-lactone and related compounds. usbio.net

The synthesis of acid anhydrides, in general, can be achieved through the reaction of two carboxylic acid molecules with a dehydrating agent. youtube.com A common laboratory method involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion. pressbooks.pub This can be applied to create both symmetrical and unsymmetrical anhydrides. pressbooks.pub For dicarboxylic acids like this compound, intramolecular dehydration can lead to a cyclic anhydride. A general method for producing cyclic anhydrides involves heating the corresponding dicarboxylic acid with a dehydrating agent like acetic anhydride. chemicalbook.com

DerivativeSynthetic Precursor(s)Method
L-Idaro-1,4-lactone Monopotassium D-glucarateEpimerization
L-Idaro-1,4-lactone L-IditolOxidation with nitric acid, followed by dehydration
L-Idaro-1,4-lactone 2,4:3,5-Di-O-benzylidene L-IditolIntermediate in multi-step synthesis
L-Idaric Anhydride (general) This compoundDehydration (e.g., with acetic anhydride)
Regioselective Lactonization Studies

Regioselectivity in the lactonization of aldaric acids like this compound is crucial for synthesizing specific, structurally defined molecules. The formation of the 1,4-lactone from this compound is an example of such regioselectivity. lookchem.com The conditions of the reaction, such as pH and temperature, guide the cyclization to favor the formation of the thermodynamically or kinetically preferred lactone ring size, typically a five-membered (γ-lactone) or six-membered (δ-lactone) ring.

While specific, detailed regioselective studies exclusively on this compound are not extensively documented in the provided results, the principles can be inferred from its known chemistry and studies on similar polyhydroxy dicarboxylic acids. For instance, research on other sugar acids has demonstrated that selective lactone formation can be achieved under acidic conditions or through controlled hydrolysis of a dilactone. nih.gov The choice of protecting groups on the hydroxyl moieties can also direct the regiochemical outcome of lactonization. The synthesis of bicyclic lactones from L-iduronic acid, a related compound, highlights how conformational constraints can be used to achieve highly selective lactonizations. researchgate.netnih.gov

Synthesis of 2,5-Anhydro-D-idaric acid

A noteworthy derivative is the furanoid sugar diacid, 2,5-anhydro-D-idaric acid (Idac), the D-enantiomer of the corresponding L-compound. researchgate.net This C2-symmetric molecule has been developed as a rigid scaffold for constructing peptidomimetics. researchgate.netarkat-usa.org

A novel synthetic pathway has been developed for furanoid sugar amino acids that also provides a framework for molecules like 2,5-anhydro-D-idaric acid. nih.gov This approach involves an intramolecular 5-exo SN2 ring-opening of a terminal aziridine (B145994) derived from a hexose. nih.gov This key step, occurring during the oxidation of a primary hydroxyl group, forms the furanoid ring structure in a single step. nih.gov

In other synthetic routes, 2,5-anhydro-D-idaric acid derivatives are prepared from precursors like 1,3:4,6-di-O-benzylidene-D-mannitol. nih.gov For example, the di-O-benzyl derivative of 2,5-anhydro-D-idaric acid was synthesized and subsequently used in the creation of peptidomimetic structures, which were investigated as potential HIV-1 protease inhibitors. nih.gov These syntheses demonstrate the utility of carbohydrate-based starting materials in accessing complex and functionally rich chiral molecules. arkat-usa.orgnih.gov

Biochemical Pathways Involving L Idaric Acid

Participation in Sugar Acid Metabolism

Sugar acids are monosaccharides with a carboxyl group. wikipedia.org L-idaric acid is classified as a hexaric acid, meaning it is a six-carbon sugar acid where both the terminal aldehyde and primary alcohol groups have been oxidized to carboxylic acids. mdpi.comresearchgate.net This structure positions it as a potential intermediate in the metabolism of other sugar acids.

Intermediary Role in Hexaric Acid Pathways

Hexaric acids are a class of sugar acids with the general formula HOOC-(CHOH)n-COOH. polimi.it this compound is one of the ten configurational isomers of hexaric acid. mdpi.com Research has explored the production of various hexaric acids from biomass, with a focus on creating platform chemicals for biorefineries. mdpi.com While much of the focus has been on D-glucaric acid, meso-galactaric acid, and D-mannaric acid, the metabolic pathways involving other hexaric acids like this compound are also of interest. mdpi.com

Engineered enzymatic pathways have been developed to produce various chemicals from glucose. google.comgoogle.comgoogle.com One such proposed pathway involves the conversion of L-iduronic acid to this compound. google.comgoogle.comgoogle.com This conversion is a key step in a route that starts from D-glucose and proceeds through intermediates like 5-ketogluconate and L-iduronic acid. google.comgoogle.comgoogle.com This positions this compound as a direct downstream product of L-iduronic acid in this engineered metabolic route. google.comgoogle.comgoogle.com

Relationship to D-Glucuronic Acid Pathway Metabolites

The D-glucuronic acid pathway is a metabolic route responsible for the metabolism of D-glucuronic acid, a component of plant cell wall polysaccharides. frontiersin.org In fungi, this pathway involves the conversion of D-glucuronic acid to intermediates like L-gulonate and L-idonate. frontiersin.org Specifically, in the fungus Aspergillus niger, D-glucuronic acid is reduced to L-gulonate, which is then further metabolized. frontiersin.org

A key connection to this compound lies in the downstream processing of D-glucuronic acid metabolites. L-iduronic acid is the C-5 epimer of D-glucuronic acid. wikipedia.org As mentioned, engineered pathways demonstrate the enzymatic conversion of L-iduronic acid into this compound. google.comgoogle.com This suggests a potential metabolic link, albeit through engineered or specific microbial pathways, between the D-glucuronic acid pathway and this compound. The urinary excretion of metabolites from the D-glucuronic acid pathway, such as D-glucaric acid and L-gulonic acid, has been studied in humans, highlighting the activity of this pathway in vertebrate metabolism. nih.gov

Enzymatic Transformations and Biocatalysis

The formation and breakdown of this compound are governed by specific enzymes, with the stereochemistry of these reactions being a critical factor.

Enzymes Associated with this compound Formation or Degradation

The primary enzyme implicated in the formation of this compound is one that catalyzes the conversion of L-iduronic acid. google.comgoogle.com While the specific enzyme is often referred to in the context of engineered pathways, it highlights the potential for a dehydrogenase or an oxidoreductase to carry out this transformation. google.comgoogle.com

In the broader context of sugar acid metabolism, various enzymes are involved in the interconversion of related compounds. For instance, in the fungal D-glucuronic acid pathway, enzymes such as D-glucuronic acid reductase and L-idonate 5-dehydrogenase are key players. frontiersin.org The latter, L-idonate 5-dehydrogenase, converts L-idonate to 5-keto-D-gluconate. frontiersin.org While this is not a direct formation or degradation of this compound, it demonstrates the types of enzymatic activities present in pathways metabolizing structurally similar sugar acids.

Additionally, this compound has been noted to inhibit the activity of β-glucuronidase, an enzyme that degrades glucuronic acid derivatives. biosynth.com This inhibitory effect suggests an interaction between this compound and enzymes involved in the broader metabolism of uronic acids. biosynth.com

Stereochemical Control in Enzymatic Reactions

Enzymatic reactions are renowned for their high stereochemical specificity, meaning they typically produce only one stereoisomer of a product. libretexts.org This principle is fundamental to the biochemical pathways involving this compound. The conversion of L-iduronic acid to this compound is a stereospecific transformation.

The importance of stereochemical control is evident in the broader field of biocatalysis. nih.govmdpi.com "Substrate engineering," for example, is a strategy used to control the stereochemical outcome of enzymatic reactions by modifying the substrate. nih.gov In the context of this compound, the specific configuration of the precursor, L-iduronic acid, dictates the formation of the L-isomer of idaric acid.

The ability of enzymes to distinguish between stereoisomers is crucial for metabolic function. nih.gov This is because the three-dimensional structure of an enzyme's active site is precisely shaped to bind to a specific substrate, much like a lock and key. libretexts.org

Biological Significance and Physiological Roles of L Idaric Acid

Role in Glycoconjugate Structures

L-Iduronic acid, a C5 epimer of D-glucuronic acid, is a crucial component of several essential glycosaminoglycans (GAGs), which are long, linear polysaccharides. wikipedia.org These GAGs are typically found attached to core proteins, forming proteoglycans, which are major constituents of the extracellular matrix and cell surfaces. nih.govwikipedia.org While the user's query focuses on L-idaric acid, it is its related compound, L-iduronic acid, that is integrated into these complex carbohydrate structures and carries out the significant biological functions described below. This compound is the fully oxidized dicarboxylic acid form, whereas L-iduronic acid is a uronic acid, a key building block of GAGs. google.compolimi.it

Integration into Complex Carbohydrates and Glycans

L-iduronic acid is a fundamental constituent of GAGs such as dermatan sulfate (B86663), heparan sulfate, and heparin. wikipedia.orgusbio.net In dermatan sulfate and heparin, L-iduronic acid is the predominant uronic acid. wikipedia.org In heparan sulfate, it is present in smaller quantities relative to its epimer, D-glucuronic acid. wikipedia.orgusbio.net The biosynthesis of L-iduronic acid residues occurs through the enzymatic C5-epimerization of D-glucuronic acid residues already incorporated into the growing GAG chain. pnas.org This post-polymerization modification introduces significant structural diversity and is often coupled with sulfation, particularly at the C2 position, which further enhances its biological activity. pnas.org

The presence of L-iduronic acid imparts a unique conformational flexibility to the GAG chain. researchgate.net Unlike the more rigid D-glucuronic acid, L-iduronic acid can exist in equilibrium between multiple conformations, including the ¹C₄ and ⁴C₁ chair forms and a ²S₀ skew-boat conformation. wikipedia.orgusbio.net This conformational adaptability is a key determinant of the biological functions of the GAGs in which it resides. researchgate.net

Table 1: Presence of L-Iduronic Acid in Major Glycosaminoglycans

Glycosaminoglycan Primary Uronic Acid Component(s) Key Functions Related to L-Iduronic Acid
Dermatan Sulfate L-Iduronic Acid, D-Glucuronic Acid Collagen binding, wound healing, cellular migration and proliferation. oup.com
Heparan Sulfate D-Glucuronic Acid, L-Iduronic Acid Binds to a wide variety of proteins, including growth factors and enzymes; regulates developmental processes, angiogenesis, and blood coagulation. wikipedia.org
Heparin L-Iduronic Acid, D-Glucuronic Acid Potent anticoagulant activity through binding to antithrombin.

Influence on Cellular Recognition and Signaling

The unique structural characteristics endowed by L-iduronic acid are critical for the interaction of GAGs with a multitude of proteins, thereby influencing cellular recognition and signaling pathways. researchgate.net The conformational flexibility of L-iduronic acid-containing GAGs allows for stronger binding and higher biological activity compared to GAGs that primarily contain the more rigid D-glucuronic acid.

A notable example of its role in cellular recognition is in viral pathogenesis. Research has shown that dermatan sulfate and heparan sulfate, the two GAGs that contain L-iduronic acid, are the only GAGs that inhibit respiratory syncytial virus (RSV) infection in cell culture. wikipedia.orgusbio.net This suggests that the L-iduronic acid residues on target cell surface proteoglycans are required for efficient RSV infection. wikipedia.orgcaymanchem.com

Furthermore, L-iduronic acid-containing GAGs are involved in modulating the activity of various growth factors and cytokines. nih.gov For instance, the sulfation patterns of L-iduronic acid significantly affect its binding affinity for fibroblast growth factors (FGFs), which can in turn modulate cellular responses such as proliferation, differentiation, and angiogenesis. nih.gov The specific arrangement of L-iduronic acid and its sulfated derivatives within heparan sulfate chains creates specific binding sites for proteins, regulating a vast array of biological processes. wikipedia.org

Modulation of Biological Processes

Enzyme Inhibition and Activation Mechanisms

While much of the biological activity is associated with L-iduronic acid within GAGs, a derivative of this compound, L-idaro-1,4-lactone , has been identified as an enzyme inhibitor. lgcstandards.com Specifically, it inhibits the enzyme α-L-idosiduronase. lgcstandards.com This enzyme is responsible for hydrolyzing the terminal α-L-iduronic acid residues from the non-reducing end of GAGs like dermatan sulfate and heparan sulfate. The inhibition of this enzyme can, therefore, affect the degradation of these GAGs.

In the context of GAG biosynthesis, the interplay between enzymes that modify the polysaccharide chain is crucial. The enzyme that forms L-iduronic acid, glucuronyl C5-epimerase, works in close concert with uronosyl 2-O-sulfotransferase. pnas.orgpnas.org The sulfotransferase preferentially sulfates the newly formed L-iduronic acid residues. pnas.orgpnas.org This sulfation prevents the epimerase from converting the L-iduronic acid back to D-glucuronic acid, effectively locking in this modification. pnas.org Studies have shown that these two enzymes can physically interact within the Golgi apparatus, suggesting a coordinated mechanism to ensure efficient and rapid modification of the heparan sulfate chain. pnas.orgpnas.org Overexpression of the epimerase alone can lead to an increase in heparan sulfate chain length, an effect that is nullified by the simultaneous overexpression of the 2-O-sulfotransferase, highlighting the delicate balance of these enzymatic activities. researchgate.net

Impact on Cellular Function and Homeostasis

The presence of L-iduronic acid in proteoglycans has a profound impact on cellular function and tissue homeostasis. nih.gov Its role in interacting with protein ligands affects cell adhesion, migration, proliferation, and differentiation. nih.gov For example, L-iduronic acid in dermatan sulfate is important for interactions with collagen, which is critical for the organization of the extracellular matrix and for processes like wound healing.

In aortic smooth muscle cells, the production of chondroitin/dermatan sulfate containing L-iduronic acid is crucial for regulating cell behavior. ebi.ac.uk A reduction in L-iduronic acid content on the cell surface and in secreted proteoglycans was found to affect the directional migration of these cells. ebi.ac.uk This highlights the importance of L-iduronic acid in maintaining the normal function of vascular tissues.

Mitochondria are central to cellular homeostasis, providing the cell with energy and biosynthetic materials. caymanchem.com While a direct link between this compound and general mitochondrial homeostasis is not well-documented, the disruption of redox homeostasis within mitochondria is linked to various diseases. rsc.org

This compound in Mammalian Systems

In mammalian systems, the biological significance is predominantly associated with L-iduronic acid as a component of GAGs. nih.gov These molecules are ubiquitously found on the surface of most, if not all, mammalian cells and in the extracellular matrix, where they play critical roles in development, tissue maintenance, and disease processes. wikipedia.org

The biosynthesis of L-iduronic acid is a key step in the generation of functional heparan sulfate and dermatan sulfate. pnas.orgnih.gov The enzymes responsible for its formation, the dermatan sulfate epimerases (DS-epi1 and DS-epi2), have distinct tissue distributions. nih.gov DS-epi1 is the main epimerase in most tissues, while DS-epi2 is predominant in the brain. nih.gov The regulated expression of these enzymes during development leads to a wide variation in L-iduronic acid-containing structures, which are implicated in processes such as brain development and stem cell differentiation. nih.gov For instance, during the development of the cerebellum, the relative amounts of different sulfated L-iduronic acid-containing disaccharides change, indicating a finely tuned regulatory role. nih.gov

The importance of L-iduronic acid in mammalian physiology is underscored by genetic disorders. A new type of Ehlers-Danlos syndrome, known as adducted thumb-clubfoot syndrome, is associated with defects in the enzymes that produce L-iduronic acid, leading to significant connective tissue abnormalities. nih.gov Furthermore, knockout mouse models have revealed the critical roles of these epimerases, with the loss of the predominant epimerase leading to perinatal lethality in some genetic backgrounds. nih.gov This demonstrates the essential role of L-iduronic acid in normal mammalian development and homeostasis.

Table 2: Summary of L-Iduronic Acid Functions in Mammalian Systems

Biological Process Role of L-Iduronic Acid Key Interacting Molecules
Blood Coagulation Essential for the anticoagulant activity of heparin. Antithrombin, Thrombin
Cell Signaling Modulates signaling pathways by binding to growth factors. Fibroblast Growth Factors (FGFs), Transforming Growth Factor-beta (TGF-β)
Development Involved in brain development, stem cell differentiation, and tissue morphogenesis. Various developmental regulatory proteins
Wound Healing Facilitates cell migration and interaction with the extracellular matrix. Collagen, Fibronectin
Viral Infection Acts as a receptor or co-receptor for certain viruses. Respiratory Syncytial Virus (RSV)

Endogenous Formation and Catabolism

The metabolic pathways involving this compound, a C-6 aldaric acid, are intricate and vary across different life forms. Its formation and breakdown are tied to the broader metabolism of sugar acids.

Endogenous formation in certain biological systems is believed to occur via the enzymatic conversion of L-iduronic acid. google.com L-iduronic acid itself is a critical component of glycosaminoglycans like dermatan sulfate. In fibroblasts, L-iduronic acid residues are formed at the polymer level through the C-5 epimerization of D-glucuronic acid residues, a reaction that is part of dermatan sulfate biosynthesis. nih.gov This process is catalyzed by an epimerase acting on the polysaccharide chain. nih.gov The subsequent conversion of free L-iduronic acid to this compound represents a potential biosynthetic route. google.com

The catabolism of this compound has been observed in microorganisms. In Escherichia coli, the catabolic pathway for L-idonate, a related sugar acid, is well-characterized and provides insights into this compound breakdown. nih.gov This pathway, known as the GntII system, involves a set of genes organized in the idn operons. nih.gov The key enzymes encoded by these genes facilitate the interconversion of L-idonate and 5-ketogluconate. nih.gov Studies on D-glucarate dehydrase, an enzyme from the catabolism of D-glucarate, have shown that it can also act on this compound, although at approximately half the rate it acts on D-glucarate. researchgate.net This suggests a potential route for this compound to enter a catabolic pathway that ultimately yields common metabolic intermediates like pyruvate (B1213749) and 2-phosphoglycerate. researchgate.net

Table 1: Key Pathways and Enzymes in this compound Metabolism

Metabolic Process Key Intermediate/Substrate Enzyme/Gene System Organism/System Studied End Product/Result Citation
Formation UDP-D-glucuronic acidPolymer EpimeraseFibroblasts (Mammalian)Polymer-bound L-iduronic acid nih.gov
Formation L-Iduronic acidNot specifiedGeneral Biochemical PathwayThis compound google.com
Catabolism L-Idonateidn Operon (GntII system)Escherichia coliInterconversion to 5-ketogluconate nih.gov
Catabolism This compoundD-glucarate dehydraseEscherichia coliDehydration (slower than D-glucarate) researchgate.net

Comparative Biochemical Studies across Species

Biochemical studies reveal significant differences in the handling of this compound and its precursors across various species, particularly between bacteria and mammals.

In mammals, the formation of L-iduronic acid, the direct precursor to this compound, is integrated with the synthesis of complex polysaccharides. nih.gov Specifically, the conversion from D-glucuronic acid to L-iduronic acid occurs on a growing polysaccharide chain during the biosynthesis of dermatan sulfate. nih.gov This process is post-translational and highlights a structural role for the precursor within complex biomolecules.

In contrast, in prokaryotes such as E. coli, the metabolism of related sugar acids like L-idonate is primarily for catabolic purposes—to be used as a sole carbon and energy source. nih.govresearchgate.net The genetic machinery for this, the idn operon, is specifically induced by the presence of the substrate or its metabolic byproducts. nih.gov This system is designed to break down the sugar acid for energy, ultimately leading to pyruvate and other central metabolites. researchgate.net

The enzymatic specificities also differ. For instance, D-glucarate dehydrase from E. coli demonstrates cross-reactivity with this compound, but with lower efficiency compared to its primary substrate, D-glucarate. researchgate.net This difference in reaction kinetics is a key comparative biochemical finding. Furthermore, broader metabolic strategies for sugar acids diverge; eukaryotic microorganisms often employ a reductive pathway for D-galacturonic acid catabolism, whereas bacteria typically use an oxidative pathway. mdpi.com While this observation pertains to D-galacturonic acid, it exemplifies the fundamental differences in metabolic logic between these domains of life, which likely extends to other sugar acids like this compound.

Table 2: Comparative Biochemistry of this compound and Precursor Metabolism

Feature Mammalian Systems (e.g., Fibroblasts) Bacterial Systems (e.g., E. coli) Citation
Primary Pathway Anabolic (part of polysaccharide synthesis)Catabolic (for energy and carbon) nih.gov, nih.gov
Precursor Formation Epimerization of D-glucuronic acid on a polymer chainUptake and enzymatic conversion of free sugar acids nih.gov, nih.gov
Genetic Regulation Part of developmental and tissue maintenance programsInducible operons (idn) responsive to substrate availability nih.gov
Key Precursor UDP-D-glucuronic acidL-idonate / 5-ketogluconate nih.gov, nih.gov
Enzyme Example Polymer-level epimeraseD-glucarate dehydrase (acts on this compound) nih.gov, researchgate.net

Analytical Methodologies for L Idaric Acid Research

Chromatographic Techniques for L-Idaric Acid Analysis

Chromatography is indispensable for separating this compound from complex mixtures, particularly from its enantiomer, D-idaric acid, and other related sugar acids. The choice of chromatographic method depends on the analytical goal, whether it is quantitative analysis, preparative separation, or purity assessment.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. nih.govnih.gov For the critical task of separating this compound from its D-enantiomer, chiral resolution techniques are essential. lookchem.com This is typically achieved through direct or indirect methods.

Direct chiral resolution involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, for instance, have demonstrated significant success in resolving a wide array of racemic compounds and are a cornerstone of chiral HPLC. rsc.org For acidic compounds like this compound, anion-exchanger type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) carbamates, are particularly effective. chiraltech.com The separation mechanism on these columns relies on the formation of transient diastereomeric ion pairs between the protonated chiral selector of the stationary phase and the anionic analyte. chiraltech.com Additional interactions, including hydrogen bonding and π-π stacking, contribute to the chiral recognition and separation. chiraltech.com

Indirect chiral resolution involves pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. researchgate.net

Table 1: Illustrative HPLC Parameters for Chiral Acid Resolution

ParameterDescriptionExample
Column Type Chiral Stationary Phase (CSP) for direct resolution.Polysaccharide-based (e.g., Chiralpak) or anion-exchanger (e.g., CHIRALPAK QN-AX) columns. rsc.orgchiraltech.com
Mobile Phase A mixture of an organic solvent and an aqueous buffer.For anion-exchange CSPs, a weakly acidic mobile phase (pH 5-7) is typical. chiraltech.com For reversed-phase, acetonitrile/water or methanol/water mixtures are common. oatext.com
Detection UV detection is common if the molecule has a chromophore. Refractive Index (RI) or Mass Spectrometry (MS) detection can also be used.UV detection at specific wavelengths (e.g., 225 nm) after derivatization. researchgate.net
Flow Rate Typically in the range of 0.5 - 1.5 mL/min.1.0 mL/min is a common starting point. researchgate.net
Temperature Column temperature is controlled to ensure reproducible results.A typical temperature is 30 °C. researchgate.net

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. researchgate.net this compound, with its multiple polar carboxyl and hydroxyl groups, is non-volatile and would decompose at the high temperatures used in GC. sigmaaldrich.com Therefore, its analysis by GC necessitates a derivatization step to convert it into a volatile and stable derivative. researchgate.netsigmaaldrich.com

Common derivatization strategies for compounds with active hydrogens, like this compound, include:

Silylation: This process replaces the acidic protons of the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com

Esterification followed by Acylation: The carboxylic acid groups are first converted to esters (e.g., methyl esters), and the hydroxyl groups are then acylated to form acetate (B1210297) esters using reagents like acetic anhydride. researchgate.net

Once derivatized, the volatile this compound derivative can be separated and quantified using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. googleapis.comnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for qualitative analysis, such as monitoring reaction progress and assessing the purity of a sample. fujifilm.com For this compound or its derivatives, a polar stationary phase like silica (B1680970) gel (SiO₂) is typically used. lgcstandards.com

The separation is achieved by developing the TLC plate in a sealed chamber containing a suitable mobile phase. A common mobile phase for separating polar compounds like sugar acids on silica gel is a mixture of a moderately polar solvent, a polar solvent, and a small amount of acid. lgcstandards.com For instance, a system for the related L-idaro-1,4-lactone uses a mobile phase of ethyl acetate, methanol, and acetic acid. lgcstandards.com

After development, the spots are visualized. Since this compound lacks a strong UV chromophore, a chemical staining agent is required. A potassium permanganate (B83412) (KMnO₄) stain is effective, as it reacts with the oxidizable hydroxyl groups of the acid, appearing as yellow-brown spots on a purple background. lgcstandards.com The retention factor (Rf) value is calculated to characterize the compound under the specific TLC conditions. lgcstandards.com

Table 2: Example TLC Method for an this compound Derivative

ParameterDescription
Stationary Phase Silica Gel (SiO₂) plate. lgcstandards.com
Mobile Phase Ethyl Acetate : Methanol : Acetic Acid (8 : 2 : 0.1). lgcstandards.com
Visualization Potassium Permanganate (KMnO₄) stain. lgcstandards.com
Result A single spot indicates a high degree of purity. lgcstandards.com

Gas Chromatography (GC) for Volatile Derivatives

Spectroscopic Characterization Methods

Following separation, spectroscopic methods are employed to confirm the identity and elucidate the precise molecular structure of this compound.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic inlet like HPLC (LC-MS) or GC (GC-MS), it allows for the confident identification of separated components. googleapis.comlookchem.comgoogle.com

For this compound (C₆H₁₀O₈), high-resolution mass spectrometry can determine its exact mass with high accuracy, which helps in confirming its molecular formula. nih.gov The monoisotopic mass of this compound is 210.03756727 Da. nih.gov Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The resulting mass spectrum displays a molecular ion peak (or a related ion like [M-H]⁻ or [M+H]⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint that can be used for structural elucidation and confirmation. oatext.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are typically acquired for full structural confirmation. lgcstandards.comgoogleapis.comillinois.edu

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons attached to the carbon backbone. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons provide definitive information about the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the signals for the carboxylic acid carbons (C=O) would be significantly downfield compared to the signals for the carbons bearing hydroxyl groups (-CH-OH).

The structural data obtained from NMR analysis, when consistent with the expected structure of this compound, provides unambiguous confirmation of its identity. lgcstandards.com For complex spectra, advanced 2D NMR techniques can be employed to establish detailed correlations between protons and carbons.

Mass Spectrometry (MS) for Identification and Structural Elucidation

Advanced Analytical Approaches in Complex Biological Matrices

The analysis of this compound in complex biological samples, such as urine and plasma, necessitates sophisticated analytical techniques that offer high sensitivity and specificity. The intricate nature of these matrices, which contain a multitude of potentially interfering substances, requires advanced methodologies to accurately quantify this compound and understand its role in metabolic pathways.

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) stands as a premier method for the precise quantification of analytes in complex mixtures, including this compound in biological fluids. researchgate.net This technique is recognized for its high accuracy and is often considered a definitive method in clinical chemistry. d-nb.info The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, a stable isotope-labeled this compound—to the sample at the beginning of the analytical process. nih.gov This labeled compound serves as an internal standard that experiences the same sample preparation and analysis conditions as the endogenous, unlabeled this compound. nih.gov

The process typically involves several key steps:

Spiking the Sample: A precisely measured quantity of the isotopically labeled this compound is added to the biological sample (e.g., urine, serum). d-nb.info

Sample Preparation: The sample undergoes extraction and purification to remove interfering matrix components. env.go.jporganomation.com This may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.gov

Derivatization: To improve volatility and thermal stability for gas chromatography (GC) analysis, this compound and its labeled counterpart are often chemically modified to form more volatile derivatives, such as trimethylsilyl (TMS) esters. d-nb.infoeurekakit.com

Mass Spectrometric Analysis: The prepared sample is then introduced into a mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). d-nb.infonih.gov The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios corresponding to the molecular ions of both the native and the isotopically labeled this compound derivatives. d-nb.info

Quantification: The concentration of the native this compound is calculated based on the measured ratio of the signal intensity of the unlabeled analyte to that of the labeled internal standard. d-nb.info

The major advantage of IDMS is its ability to correct for analyte losses that may occur during sample preparation and analysis, as both the analyte and the internal standard are affected equally. nih.gov This leads to highly accurate and reproducible results. For instance, in the quantification of other organic acids in biological matrices, IDMS has demonstrated excellent precision, with coefficients of variation often below 5%. nih.gov

Table 1: Key Parameters in Isotope Dilution Mass Spectrometry for Organic Acid Analysis

ParameterDescriptionTypical Values/RangesReference
Internal StandardStable isotope-labeled version of the analyte.e.g., [1,3-15N2]uric acid for uric acid analysis d-nb.info
Sample PreparationExtraction and purification of the analyte from the biological matrix.Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) nih.gov
Derivatization AgentReagent used to increase the volatility of the analyte for GC-MS.N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS nih.gov
Analytical TechniqueSeparation and detection method.GC-MS, LC-MS/MS nih.govnih.gov
Limit of Quantification (LOQ)The lowest concentration of an analyte that can be reliably quantified.0.03-2 µM for amino acids in serum/urine researchgate.net
Precision (CV%)The degree of variation in repeated measurements.1.3% to 16.6% for amino acids researchgate.net

Metabolomics Platforms for Pathway Analysis

Metabolomics aims to comprehensively identify and quantify all small molecule metabolites within a biological system under specific conditions. qlucore.com This systems-level approach is invaluable for understanding the metabolic pathways in which this compound may be involved. metabolon.com By analyzing the global metabolic profile, researchers can identify correlations between this compound levels and other metabolites, providing insights into its biochemical context and potential role in health and disease. nih.govnih.govnih.gov

Metabolomics studies typically employ one of two primary analytical platforms:

Mass Spectrometry (MS): Coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS-based metabolomics offers high sensitivity and selectivity, allowing for the detection and quantification of a wide range of metabolites. frontiersin.org These platforms can be operated in either targeted mode, focusing on a predefined set of metabolites, or untargeted mode, which aims to capture as many metabolites as possible to discover novel biomarkers or pathways. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides detailed structural information about metabolites. frontiersin.org While generally less sensitive than MS, NMR is highly reproducible and requires minimal sample preparation, making it a powerful tool for quantifying highly abundant metabolites and elucidating metabolic fluxes. nih.govfrontiersin.org

In the context of this compound research, metabolomics platforms can be used to:

Identify Correlated Metabolites: By analyzing large datasets from biological samples, statistical methods such as correlation analysis and principal component analysis (PCA) can reveal metabolites whose concentrations change in conjunction with this compound. qlucore.com

Pathway Mapping: The identified metabolites, including this compound, can be mapped onto known metabolic pathways using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and BioCyc. qlucore.comnih.gov This helps to visualize the metabolic network and hypothesize the functional role of this compound.

Discover Metabolic Perturbations: In studies comparing different physiological or pathological states, metabolomics can highlight pathways that are significantly altered. If this compound is part of such a pathway, it may indicate its involvement in the condition being studied.

The data generated from metabolomics experiments are vast and complex, necessitating specialized bioinformatics tools for processing, statistical analysis, and pathway interpretation. qlucore.commetaboanalyst.ca Software platforms like MetaboAnalyst provide a suite of tools for these purposes, enabling researchers to move from raw analytical data to meaningful biological insights. metaboanalyst.ca

Table 2: Comparison of Major Metabolomics Platforms

PlatformPrincipleStrengthsLimitationsReference
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds followed by mass-based detection.High resolution, established libraries for identification.Requires derivatization for non-volatile compounds like this compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds in a liquid phase followed by mass-based detection.High sensitivity, suitable for a wide range of polar and non-polar compounds.Matrix effects can influence quantification. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the magnetic properties of atomic nuclei.Non-destructive, highly reproducible, provides structural information.Lower sensitivity compared to MS. frontiersin.org

Therapeutic and Clinical Implications of L Idaric Acid

L-Idaric Acid as a Precursor for Pharmaceutical Agents

The specific three-dimensional arrangement of atoms in this compound makes it a valuable chiral starting material for creating enantiomerically pure compounds, which are critical in the pharmaceutical industry. americanchemicalsuppliers.com The biological activity of a drug is often associated with only one of its enantiomers (mirror-image isomers), making chiral synthesis an essential aspect of drug development.

This compound serves as a chiral building block in organic synthesis. americanchemicalsuppliers.com The presence of multiple chiral centers in its structure allows chemists to construct complex molecules with a high degree of stereochemical control. This is paramount for producing pharmaceuticals where the desired therapeutic effect is exclusive to a single stereoisomer, while the other may be inactive or even cause adverse effects. Over half of all drugs currently in development are chiral, underscoring the importance of chiral synthesis methodologies. thno.org The use of chiral precursors like this compound is an efficient strategy to obtain the desired single enantiomer of a drug molecule. thno.org

A significant application of this compound derivatives has been in the development of inhibitors for the Human Immunodeficiency Virus (HIV) protease. researchgate.net HIV protease is a critical enzyme that cleaves viral polyproteins into functional proteins, a necessary step for the maturation of infectious HIV particles. nih.gov Inhibiting this enzyme is a key strategy in antiretroviral therapy. nih.govnih.gov

Researchers have utilized carbohydrates and their derivatives as scaffolds to design potent, C2-symmetric HIV-1 protease inhibitors. diva-portal.org In this context, L-iditol, which can be synthesized from this compound, has been used as a chiral precursor for the synthesis of an HIV-1 protease inhibitor. researchgate.netlookchem.com Specifically, studies have examined the influence of the central hydroxyl groups on the antiviral activity of inhibitors derived from the closely related L-mannaric acid. researchgate.net The synthesis of an inhibitor with an inverted stereochemistry at key positions was achieved using L-iditol, highlighting the importance of the specific chiral backbone provided by this compound derivatives. researchgate.net

Research Findings on Sugar-Derived HIV Protease Inhibitors

Precursor/ScaffoldKey FindingSignificanceReference
L-Iditol (from this compound)Used as a chiral precursor to synthesize an HIV-1 protease inhibitor with inverted stereochemistry at C-3 and C-4.Demonstrates the utility of the this compound backbone in creating specific stereoisomers to optimize inhibitor binding and efficacy. researchgate.netlookchem.com
L-Mannaric AcidUsed as a peptidomimetic scaffold to design potent C2-symmetric HIV-1 protease inhibitors.Established the viability of using sugar acids as a foundational structure for potent inhibitors. diva-portal.org

This compound is identified as a potential component in the synthesis of pharmaceutical dopamine (B1211576) glycoconjugates. google.comgoogle.com These are prodrugs designed to improve the delivery of dopamine to the central nervous system (CNS), primarily for the treatment of Parkinson's disease. Dopamine itself cannot cross the blood-brain barrier (BBB), but its precursor, L-dopa, can. nih.govgoogle.com However, L-dopa suffers from instability and rapid inactivation in the blood. google.com

The prodrug approach involves linking dopamine to a carrier molecule, such as a sugar derivative, to facilitate its transport across the BBB via glucose transporters like GLUT-1. nih.gov Once in the brain, the linkage is cleaved, releasing active dopamine. nih.gov Aldaric acids, including this compound, are listed in patents as representative sugar-related acids that can be used to form these glycoconjugates. google.comgoogle.com By creating these conjugates, researchers aim to develop more stable and effective treatments for neurological conditions requiring dopamine level restoration. nih.gov

Development of HIV Protease Inhibitors

Interventions in Metabolic Disorders

Beyond its role in synthesis, this compound and its derivatives are being investigated for their potential to influence metabolic pathways, offering possibilities for intervention in various metabolic disorders.

There is emerging evidence suggesting that dicarboxylic acids, the class of molecules to which this compound belongs, may play a role in regulating glucose and lipid metabolism. nih.gov While direct studies on this compound are limited, research on related compounds provides a strong rationale for its potential effects.

A study using a 12-carbon dicarboxylic acid (DC12) in mice fed a high-fat diet showed significant metabolic benefits. The mice receiving DC12 exhibited increased metabolic rate, reduced body and liver fat, and improved glucose tolerance. nih.gov These findings suggest that dicarboxylic acids could serve as an alternative energy source that protects against obesity and related metabolic disturbances. nih.gov Furthermore, research has shown that idaric acid-1,4-lactone, an isomer of a lactone derivative of this compound, can inhibit lipid peroxidation, a process of oxidative degradation of lipids that is implicated in cellular damage. this compound is also noted as a compound used in research concerning metabolic disorders like diabetes. americanchemicalsuppliers.com

Metabolic Effects of Dicarboxylic Acids (DAs) in Animal Models

ParameterEffect of DA (DC12) SupplementationImplicationReference
Metabolic RateIncreasedEnhanced energy expenditure nih.gov
Body FatReducedProtection against obesity nih.gov
Liver Fat (Steatosis)ReducedImproved liver health nih.gov
Glucose ToleranceImprovedEnhanced insulin (B600854) sensitivity nih.gov

Dysregulated metabolic pathways are a hallmark of many chronic diseases, including cancer and diabetes. thno.orgsolubilityofthings.com this compound and its derivatives are implicated in the modulation of such pathways. For instance, studies have shown that idaric acid-1,4-lactone (an isomer) interacts with enzymes in the mevalonate (B85504) pathway, which is crucial for the biosynthesis of cholesterol and other isoprenoids. This interaction suggests a potential to modulate metabolic processes that are often dysregulated in disease.

Metabolic dysregulation, particularly involving amino acid and lipid metabolism, is a feature of conditions like diabetic kidney disease and certain neurodegenerative disorders. thno.orgresearchgate.net Given that this compound is used in research on metabolic disorders and its derivatives can be used to create dopamine prodrugs, it stands at the intersection of several key dysregulated pathways. americanchemicalsuppliers.comgoogle.com The ability to synthesize targeted molecules from an this compound scaffold provides a tool to potentially intervene in the specific metabolic shifts associated with these complex diseases.

Potential Role in Glucose and Lipid Metabolism Regulation

Antioxidant and Anti-Inflammatory Research

This compound has been identified as a novel anti-inflammatory agent. biosynth.com It is a derivative of the endogenous compound D-glucuronic acid and has demonstrated anti-inflammatory effects in both animal studies and human cell cultures. biosynth.com Research suggests that this compound may exert its effects by inhibiting the production of key inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. biosynth.com Furthermore, its ability to inhibit the enzyme β-glucuronidase may contribute to its bioactivity by preventing the degradation of glucuronic acid derivatives. biosynth.com

Inhibition of Oxidative Modifications

While direct studies on this compound's inhibition of oxidative modifications are limited, research on related compounds provides a basis for its potential in this area. For instance, the D-enantiomer of a structurally similar compound, D-glucaric-1,4-lactone, has been reported to possess anti-lipid peroxidation and antioxidant activities. This suggests that this compound or its lactone form, L-idaro-1,4-lactone, may exhibit comparable properties in protecting against the oxidative degradation of lipids, a key process in cellular damage.

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular membrane damage and the formation of reactive aldehydes that can disrupt cellular function. The potential of this compound to interfere with this process is a significant area for future investigation.

Parameter Effect of Related Compounds Potential Implication for this compound
Lipid PeroxidationD-glucaric-1,4-lactone shows inhibitory effects.This compound may reduce the formation of lipid hydroperoxides and subsequent damage to cell membranes.
Protein CarbonylationNo direct data available for this compound.Potential to protect proteins from oxidative damage, thereby preserving their function.
DNA OxidationNo direct data available for this compound.May help prevent oxidative DNA lesions, which are implicated in mutagenesis and carcinogenesis.

Scavenging of Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. An imbalance between ROS production and the body's ability to detoxify these reactive products leads to oxidative stress, a condition implicated in numerous chronic diseases. The capacity of a compound to scavenge ROS is a key indicator of its antioxidant potential.

Although direct experimental data on the ROS scavenging activity of this compound is not yet available in the scientific literature, its structural characteristics suggest it may possess such capabilities. Future research should focus on quantifying its ability to neutralize key ROS such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.

Reactive Oxygen Species (ROS) Potential Scavenging Activity of this compound (Hypothetical) Assay for Measurement
Superoxide Anion (O₂⁻)May donate a hydrogen atom to neutralize the radical.Superoxide dismutase (SOD) mimic activity assays.
Hydroxyl Radical (•OH)Potential to quench this highly reactive species.Electron spin resonance (ESR) spectroscopy with spin trapping agents.
Hydrogen Peroxide (H₂O₂)May participate in reactions that lead to its decomposition.Catalase-like activity assays.

Future Directions in Clinical Research and Drug Development

The existing, albeit limited, evidence for the anti-inflammatory and potential antioxidant properties of this compound provides a foundation for future research and development. The compound's use as a reagent in the synthesis of L-idaro-1,4-lactone, an inhibitor of α-L-iduronidase, points to its utility in developing targeted therapies. americanchemicalsuppliers.com

Future preclinical studies are warranted to elucidate the specific molecular mechanisms underlying the bioactivities of this compound. Investigating its effects on inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, could provide valuable insights. For example, studies on other compounds have shown that inhibition of this pathway can lead to a dose-dependent reduction in inflammatory cytokines like TNF-α, IL-6, and MCP-1. nih.gov Similar investigations for this compound would be highly informative.

Once a more robust preclinical evidence base is established, including in vivo efficacy and safety data, the path toward clinical research could be considered. Potential therapeutic areas for this compound could include inflammatory conditions where oxidative stress is a known contributor, such as certain dermatological or gastrointestinal disorders. The development of this compound derivatives or novel drug delivery systems could also be explored to enhance its therapeutic efficacy and bioavailability. As a chiral building block, this compound holds promise for the synthesis of enantiomerically pure pharmaceuticals with improved selectivity and efficacy. lookchem.com

Currently, there are no registered clinical trials specifically investigating the therapeutic use of this compound. The journey from its current status as a compound of interest to a clinically approved therapeutic agent will require extensive and rigorous scientific investigation.

Microbial Metabolism and Biotechnological Production of L Idaric Acid

Microbial Production Systems and Metabolic Engineering

The biotechnological production of L-idaric acid primarily relies on the construction of synthetic metabolic pathways in microbial hosts. This approach circumvents the challenges and environmental concerns associated with conventional chemical synthesis methods, which often require harsh oxidizing agents. semanticscholar.org Metabolic engineering offers a sustainable and potentially more efficient route to produce this compound from renewable feedstocks. nih.govnih.gov

Currently, there is limited public documentation of microorganisms that naturally produce this compound as a primary metabolite. The focus of scientific and industrial research has been on engineering common platform microorganisms, such as Escherichia coli or the yeast Saccharomyces cerevisiae, to produce specialty chemicals. nih.gov The production of this compound is conceptualized through the introduction of heterologous enzymatic pathways that convert common metabolic intermediates into the desired product. google.comgoogle.com The enzymatic conversion of L-iduronic acid to idaric acid is a key proposed step. google.comgoogle.combaiten.cn

Genetic engineering is central to the development of microbial strains for this compound production. nih.govmdpi.com The strategies involve designing and implementing novel metabolic pathways by introducing specific enzymes capable of carrying out the necessary conversion steps. Patents describe engineered routes starting from substrates like D-glucose or L-iduronic acid. google.comgoogle.com

One proposed pathway involves the enzymatic conversion of D-glucose to this compound through several intermediates. This route includes the conversion of gluconic acid to 5-ketogluconate (5-KGA), followed by the conversion of 5-KGA into L-iduronic acid, which is then oxidized to form this compound. google.comgoogle.com

The table below outlines a proposed engineered metabolic pathway for the production of this compound from D-glucose.

Step Substrate Product Enzymatic Conversion Reference
1D-GlucoseGluconic AcidGlucose Dehydrogenase google.comgoogle.com
2Gluconic Acid5-Ketogluconate (5-KGA)Gluconate 5-Dehydrogenase google.comgoogle.com
35-Ketogluconate (5-KGA)L-Iduronic Acid5-Ketogluconate Isomerase google.comgoogle.com
4L-Iduronic AcidThis compoundIduronate Dehydrogenase google.comgoogle.com

Identification of this compound Producing Microorganisms

Role of this compound in Microbial Physiology

The specific role of this compound in microbial physiology is not well-documented. However, based on the known effects of other organic acids on microorganisms, its influence can be inferred.

Organic acids are common by-products of microbial fermentation and can significantly impact the growth environment. nih.gov The accumulation of acids lowers the external pH. frontiersin.org While in their protonated state, weak organic acids can diffuse across the cell membrane and dissociate in the higher pH of the cytoplasm, releasing protons and acidifying the cell's interior. nih.govfrontiersin.org This internal acidification can disrupt critical cellular processes and inhibit growth. frontiersin.org

Microorganisms have evolved various mechanisms to tolerate acid stress, including modifying their cell membrane composition to reduce proton permeability, activating proton pumps to maintain pH homeostasis, and employing protein repair systems. frontiersin.org Lactic acid bacteria (LAB), for instance, are known for their ability to survive and grow in acidic conditions. nih.gov It is plausible that this compound would exert similar acid stress on susceptible microorganisms, potentially inhibiting the growth of competing microbes in a mixed culture, a principle used in food preservation by LAB. mdpi.com The survival of a producing microorganism would depend on its intrinsic or engineered acid tolerance mechanisms. nih.gov

The gut microbiota produces a vast array of metabolites that mediate complex interactions with other microbes and the host. nih.govnih.gov These interactions are crucial for maintaining host health, influencing metabolism, and modulating the immune system. nih.govrsc.org Microbial metabolites can act as signaling molecules, nutrients, or antimicrobial agents within the gut ecosystem. nih.govresearchgate.net

While direct evidence for this compound's role in microbiota and host interactions is lacking, it is known that the gut microbiome can metabolize a wide range of dietary compounds and produce derivatives that impact host physiology. nih.govrsc.org For example, microbial metabolites can interact with host G-protein coupled receptors (GPCRs) to trigger physiological responses. nih.gov Changes in the composition and metabolic output of the microbiota, potentially influenced by the presence of compounds like this compound, can affect immune homeostasis. frontiersin.org Further research is needed to determine if this compound is produced by any members of the human microbiota or how its presence might influence these complex host-microbe relationships.

Influence on Microbial Growth and Survival

Bioremediation and Industrial Applications

Aldaric acids are considered valuable platform chemicals for producing biodegradable polymers and other useful compounds. polimi.it While the applications of this compound are not as extensively explored as those of other aldaric acids, it holds potential in various industrial sectors.

One specific application cited in patent literature is the use of idaric acid as a component in compositions for remediating iron sulfide (B99878) deposits in oilfield production systems. google.comgoogle.com These compositions act as iron sulfide dissolvers and corrosion inhibitors, highlighting a potential high-value application in the oil and gas industry. google.comgoogle.com

The general chemical structure of aldaric acids, with carboxylic acid groups at both ends of a carbon chain, makes them suitable monomers for the synthesis of polyesters and polyamides. This suggests that this compound could serve as a bio-based building block for the production of novel polymers with specific properties, contributing to the development of a sustainable bio-economy. polimi.it

Computational and Theoretical Studies of L Idaric Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to simulate and predict how molecules like L-idaric acid and its derivatives might interact with biological targets, primarily proteins. mdpi.comresearchgate.net These methods are fundamental in structure-based drug design, enabling the identification of potential therapeutic agents by evaluating their binding affinity and mode of interaction with a receptor's active site. mdpi.comnih.gov

The study of ligand-protein interactions is central to understanding molecular recognition and designing new therapeutic agents. mdpi.comsccj.net A key strategy in modern drug discovery involves using conformationally rigid molecular scaffolds to build inhibitors that fit precisely into the active sites of enzymes.

A derivative of this compound, 2,5-anhydro-D-idaric acid, has been explored as a C2 symmetric, conformationally constrained scaffold for designing potential inhibitors of the human immunodeficiency virus (HIV-1) protease. nih.gov HIV protease is a critical enzyme in the viral life cycle, making it a prime target for anti-AIDS drug development. mdpi.comsccj.net The rationale for using the 2,5-anhydro-D-idaric acid framework was to create peptidomimetics where identical peptide chains are anchored to the rigid sugar-derived core. nih.gov This C2 symmetry is designed to match the homodimeric nature of the HIV-1 protease active site. Although the specific peptidomimetics synthesized in one study did not exhibit significant HIV-1 protease inhibitory activity, the work established a valid design concept. nih.gov Computational docking simulations suggested that such compounds could be potential inhibitors, with the hydroxyl groups of the sugar moiety predicted to interact with the catalytic aspartate residues (Asp25/Asp25') in the enzyme's active site. nih.govresearchgate.net

Table 1: Designed Peptidomimetics Based on 2,5-Anhydro-D-idaric Acid for HIV-1 Protease Inhibition This table is based on the design concept of using a rigid idaric acid derivative as a scaffold for creating C2 symmetric peptidomimetics aimed at the HIV-1 protease active site. The specific compounds listed were synthesized and studied to test this design hypothesis.

Compound IDCore ScaffoldAnchored Peptide Chains (Example)Predicted Interaction Site
Peptidomimetic 12,5-Anhydro-D-idaric acidVal-Statine derivativeCatalytic Dyad (Asp25/Asp25')
Peptidomimetic 22,5-Anhydro-D-idaric acidPhe-Pro derivativeS1/S1' and S2/S2' Pockets
Peptidomimetic 32,5-Anhydro-D-idaric acidBoc-Val-NH-Catalytic Dyad (Asp25/Asp25')

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity, guiding the design of more potent and selective compounds. researchgate.netnih.govnih.gov Computational methods are frequently used to predict the activities of novel compounds based on the known activities of structurally similar molecules.

In silico screening techniques combining multivariate data analysis with molecular networking have predicted that a derivative of this compound, specifically L-idaro-1,4-lactone , is a potential inhibitor of lipid peroxidation. mdpi.com This prediction is supported by experimental evidence showing that the corresponding D-enantiomer, D-saccharic acid-1,4-lactone (a derivative of D-glucaric acid), possesses established antioxidant and anti-carcinogenic properties by protecting against oxidative damage. mdpi.comnih.gov This suggests that the lactone form of this compound may share this valuable bioactivity. Such computational predictions are critical for prioritizing compounds for further synthesis and biological testing. mdpi.com

Table 2: Predicted Bioactivity of this compound Derivatives via SAR This table summarizes the computationally predicted biological activities for a derivative of this compound based on SAR principles.

Compound DerivativePredicted Biological ActivityBasis for PredictionReference
L-Idaro-1,4-lactoneAnti-lipid peroxidationIn silico screening and structural analogy to the active D-enantiomer (D-saccharic acid-1,4-lactone). mdpi.comnih.gov

Ligand-Protein Interactions

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure of molecules. chemrxiv.orgrsc.org These methods are used to analyze molecular conformations, predict chemical reactivity, and elucidate reaction mechanisms at an atomic level. mdpi.comrsc.orgresearchgate.net

This inherent flexibility can be constrained to create more rigid structures for specific applications, such as the 2,5-anhydro-D-idaric acid scaffold used in inhibitor design. nih.gov The rigidity of this cyclic framework reduces the entropic penalty upon binding to a protein target, which can be advantageous for achieving high binding affinity. nih.gov

Quantum chemical methods can predict the reactivity of a molecule by calculating various electronic descriptors. mdpi.comresearchgate.net These descriptors help identify which parts of a molecule are likely to participate in chemical reactions. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons, respectively. scirp.org A small HOMO-LUMO energy gap generally suggests higher reactivity. scirp.org

While specific DFT studies on the reactivity of this compound are not widely documented, the principles can be applied to understand its chemical behavior. For instance, the oxidation of L-iditol to form this compound and its subsequent lactonization to L-idaro-1,4-lactone are key reactions. sigmaaldrich.com DFT calculations could model the transition states and reaction energy profiles for these transformations, providing a detailed mechanistic understanding. researchgate.netchemrxiv.org The calculated descriptors can predict the most likely sites for nucleophilic or electrophilic attack, explaining its role as an inhibitor of enzymes like α-L-iduronidase. researchgate.netsigmaaldrich.com

Table 3: Key Quantum Chemical Descriptors for Reactivity Prediction This table outlines common theoretical descriptors and their general interpretation in predicting the chemical reactivity of a molecule like this compound.

DescriptorDefinitionImplication for Reactivity
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; a higher energy suggests greater reactivity towards electrophiles.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; a lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMORelates to chemical stability; a smaller gap suggests higher reactivity and lower kinetic stability.
Dipole Moment (μ)Measure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions, including binding to polar enzyme sites.
Ionization Potential (I)Energy required to remove an electron (related to E(HOMO))A low ionization potential indicates high reactivity. scirp.org

Conformational Analysis

In Silico Pathway Analysis and Metabolic Flux Modeling

In silico pathway analysis involves the computational reconstruction of metabolic networks from genomic data to predict the biosynthetic capabilities of an organism. scielo.brnih.gov Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are modeling techniques used to quantify the flow of metabolites through these networks, identifying potential bottlenecks and guiding metabolic engineering strategies for producing valuable chemicals. mdpi.comjmb.or.krplos.orgnih.govnih.gov

While a complete, experimentally validated metabolic model for this compound production does not prominently feature in the literature, these computational tools provide a framework for its theoretical exploration. This compound can be formed via the oxidation of L-iditol or L-idose. sigmaaldrich.com An in silico analysis would begin by identifying the genes encoding the necessary enzymes for this conversion (e.g., dehydrogenases, oxidases) in a potential host microorganism like Escherichia coli or Yarrowia lipolytica. d-nb.info

Once a hypothetical pathway is constructed, FBA can be used to simulate how carbon from a primary source, like glucose, would be distributed throughout the cell's metabolic network. By setting maximization of this compound production as the objective function, the model can predict the theoretical maximum yield and identify which competing metabolic pathways should be downregulated or knocked out to channel more carbon toward the desired product. d-nb.inforesearchgate.net

Table 4: Hypothetical In Silico Metabolic Pathway for this compound Production This table illustrates a potential biosynthetic route to this compound from a common precursor, which could be analyzed and optimized using metabolic flux modeling.

StepReactionEnzyme Class (Example)Computational Modeling Application
1D-Glucose → D-SorbitolAldose ReductaseFBA to assess flux diversion from glycolysis.
2D-Sorbitol → L-IdoseSorbitol DehydrogenaseIdentify gene for overexpression.
3L-Idose → L-Idonic AcidAldehyde DehydrogenaseModel cofactor (NAD+/NADH) balancing.
4L-Idonic Acid → this compoundAlcohol Dehydrogenase/OxidasePredict yield and identify pathway bottlenecks.

Future Perspectives and Grand Challenges in L Idaric Acid Research

Elucidating Novel Biological Functions

A significant grand challenge in L-idaric acid research is the elucidation of its specific biological functions. While its epimer, D-glucaric acid, is known to be an end-product of the D-glucuronic acid pathway in mammals and its lactone form is a potent inhibitor of β-glucuronidase, the biological roles of this compound are not well-defined. nih.gov Future research must focus on identifying the metabolic pathways in which this compound participates, including its biosynthesis and degradation. It is known that L-idaronic acid, a related compound found in glycosaminoglycans, is crucial for various cellular processes, including migration, proliferation, and differentiation, suggesting that this compound may also possess important biological activities. nih.gov

Key research questions will involve identifying specific enzymes and proteins that interact with this compound. This includes searching for transporters that move it across cell membranes and enzymes that use it as a substrate or regulator. For example, this compound lactone has been identified as a specific inhibitor of α-L-iduronidase, an enzyme implicated in mucopolysaccharidosis I. sigmaaldrich.com Uncovering these molecular interactions is the first step toward understanding its physiological and pathological relevance. Some research suggests it could be a promising compound for biomedical applications in studying microbial and fungal diseases.

Developing Advanced Bio-Inspired Synthesis Strategies

The scarcity of this compound from natural sources poses a major obstacle to its comprehensive study. sigmaaldrich.com Therefore, a critical challenge is the development of efficient and sustainable synthesis strategies. Traditional chemical synthesis methods can be complex and may not be environmentally friendly. solubilityofthings.com As a result, there is a growing focus on bio-inspired and biocatalytic approaches that utilize enzymes or whole-cell systems for production. rsc.orgresearchgate.net

These advanced strategies aim to produce this compound from renewable feedstocks like glucose or other biomass-derived sugars. polimi.itnih.gov This involves discovering or engineering enzymes, such as uronate dehydrogenases, with high specificity and efficiency for converting precursors into this compound. google.com For instance, engineered strains of Pseudomonas putida have been explored for producing various organic acids from sugars, highlighting a potential pathway for this compound synthesis. nih.govnrel.govrsc.org Another promising avenue is the enzymatic conversion of precursors like myo-inositol, which can be synthesized from glucose-6-phosphate. wikipedia.orgfrontiersin.org The development of robust and scalable bio-inspired synthesis routes is essential for making this compound more accessible for research and potential industrial use.

Table 1: Potential Bio-Inspired Synthesis Routes for this compound

PrecursorBiocatalytic MethodPotential Organism/Enzyme System
L-guloseWhole-cell biotransformationEngineered Pseudomonas putida
L-Iduronic acidEnzymatic oxidationUronate dehydrogenase
myo-InositolMulti-step enzymatic conversionInositol-metabolizing enzymes

Translational Research towards Clinical Applications

Translating fundamental discoveries about this compound into clinical applications is a significant long-term goal. parisbraininstitute.orgleicabiosystems.comstanford.edunih.gov This process involves bridging the gap between basic laboratory research and patient-focused therapies. nih.gov Given that some sugar acids and their derivatives are used as chiral building blocks in the pharmaceutical industry, this compound's unique structure makes it a candidate for the development of new drugs. lookchem.com

Future research will need to explore the therapeutic potential of this compound and its derivatives. This could involve investigating its role as an enzyme inhibitor, similar to how its lactone inhibits α-L-iduronidase, or exploring its potential in areas like regenerative medicine, drawing parallels from the function of L-iduronic acid in glycosaminoglycans. nih.govsigmaaldrich.com A major hurdle in translational research is the so-called "valley of death," where promising basic science findings fail to become clinical applications due to financial, regulatory, and logistical challenges. leicabiosystems.com Overcoming this will require interdisciplinary collaboration between chemists, biologists, and clinicians to rigorously evaluate the efficacy and mechanism of action of this compound in preclinical models before any consideration for human trials. leicabiosystems.comstanford.edu

Integration with Systems Biology and Multi-Omics Approaches

To fully comprehend the complex role of this compound in biological systems, future research must integrate systems biology with multi-omics approaches. nih.govnih.gove-enm.org This involves combining large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of how this compound interacts within cellular networks. google.com.auplos.org Stand-alone omics studies provide a limited view, but their integration can reveal how changes at one level, such as the genome, affect downstream processes at the metabolome level. e-enm.org

For example, metabolomics can be used to quantify this compound levels in different tissues or under various conditions, while proteomics and transcriptomics can identify proteins and genes that are affected by its presence. nih.gov By integrating these datasets, researchers can construct computational models to simulate and predict the biological functions of this compound and its impact on metabolic pathways. nih.govplos.org This systems-level understanding is crucial for identifying potential biomarkers associated with this compound metabolism and for discovering novel therapeutic targets, moving research beyond the study of individual components to an appreciation of the whole system. nih.gov

Q & A

Q. How can researchers ensure reproducibility in this compound studies when using non-commercial reagents?

  • Methodological Answer : Document synthesis protocols for custom reagents (e.g., chiral catalysts) with step-by-step NMR validation. Provide batch-specific impurity profiles and storage conditions. Collaborate with open-science platforms to distribute materials and validate findings across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-idaric acid
Reactant of Route 2
L-idaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.